5-Bromo-2-(difluoromethoxy)pyridine
Overview
Description
5-Bromo-2-(difluoromethoxy)pyridine is a chemical compound with the CAS Number: 899452-26-7 . It has a molecular weight of 224 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular formula of this compound is C6H4BrF2NO . The InChI code is 1S/C6H4BrF2NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a molecular weight of 224 and a density of 1.67g/cm3 . The exact mass is 222.94400 .Scientific Research Applications
Spectroscopic and Optical Studies
5-Bromo-2-(difluoromethoxy)pyridine has been characterized spectroscopically, using techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies are crucial for understanding the molecule's structure and properties. For instance, Vural and Kara (2017) conducted a detailed spectroscopic characterization and explored its non-linear optical (NLO) properties using density functional theory (DFT) (Vural & Kara, 2017).
Synthesis and Structure Analysis
Research has also focused on the synthesis of derivatives and structural analysis of compounds related to this compound. For example, Kuhn, Al-Sheikh, and Steimann (2003) synthesized and analyzed the structure of 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3- dioxan-5-yl}pyridinium ylide, a derivative of a related bromo-pyridine compound (Kuhn, Al-Sheikh, & Steimann, 2003).
Applications in Molecular Synthesis
This compound and its derivatives find applications in the synthesis of various molecular structures. Ahmad et al. (2017) described the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions, highlighting the compound's role in creating novel molecular architectures with potential biological activities (Ahmad et al., 2017).
DNA and Antimicrobial Studies
Some studies have explored the interaction of bromo-pyridine derivatives with DNA and their antimicrobial activities. Vural and Kara (2017) monitored the effect of a related molecule on pBR322 plasmid DNA and tested its antimicrobial activities, thereby providing insights into potential biomedical applications (Vural & Kara, 2017).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKUVGKMNSUOJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678749 | |
Record name | 5-Bromo-2-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899452-26-7 | |
Record name | 5-Bromo-2-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 899452-26-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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